L-Valine-2-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

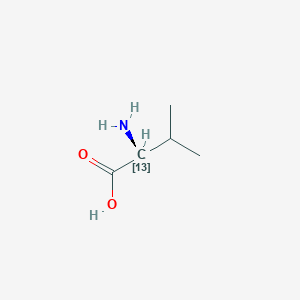

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

118.14 g/mol |

IUPAC Name |

(2S)-2-amino-3-methyl(213C)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i4+1 |

InChI Key |

KZSNJWFQEVHDMF-IXBOUXNVSA-N |

Isomeric SMILES |

CC(C)[13C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of L-Valine-2-13C?

For researchers, scientists, and professionals in drug development, L-Valine-2-13C stands as a critical tool in metabolic research and drug discovery. This stable isotope-labeled amino acid provides an invaluable tracer for elucidating complex biological pathways and quantifying metabolic fluxes. This in-depth guide explores the physical and chemical properties of this compound, details experimental protocols for its characterization, and illustrates its central role in metabolic studies.

Core Physical and Chemical Properties

This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-Valine. The incorporation of a carbon-13 isotope at the second carbon position allows for its tracking and quantification in biological systems using mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| Molecular Formula | C₄¹³CH₁₁NO₂ | [1] |

| Molecular Weight | 118.14 g/mol | [2][3] |

| CAS Number | 73834-52-3 | [2] |

| Appearance | White solid/powder | [2][3] |

| Melting Point | 295-300 °C (sublimes) | [2][4] |

| Optical Activity ([α]20/D) | +27.5° (c = 8 in 6 M HCl) | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥98% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are standard experimental protocols for determining its key physical and chemical properties.

Melting Point Determination (Capillary Method)

The melting point of this compound, characterized by its sublimation, can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.

-

Observation: A second, more precise measurement is performed with a slower heating rate of 1-2°C per minute as the temperature approaches the approximate melting point.

-

Data Recording: The temperature range is recorded from the point at which the substance first begins to melt/sublime to when it has completely transformed. For this compound, this is expected to be in the range of 295-300 °C.[2][4]

Solubility Assessment

The solubility of this compound is a key parameter for its use in cell culture media and other experimental solutions.

Methodology:

-

Solvent Selection: A range of relevant solvents (e.g., water, cell culture media, DMSO) are chosen for the assessment.

-

Sample Preparation: A known excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or mass spectrometry. This provides the quantitative solubility in the tested solvent at the specified temperature.

L-Valine Metabolism and the Role of ¹³C Labeling

L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. The ¹³C label in this compound allows researchers to trace its metabolic fate through various pathways.

L-Valine Biosynthesis

In microorganisms and plants, L-Valine is synthesized from pyruvate. This pathway is a key target for metabolic engineering to enhance L-valine production.

Caption: Biosynthetic pathway of L-Valine from Pyruvate.

L-Valine Catabolism

In animals, L-Valine is an essential amino acid obtained from the diet. Its catabolism is a significant source of energy, particularly in muscle tissue. The carbon skeleton of valine is ultimately converted to succinyl-CoA, an intermediate of the citric acid cycle.

Caption: Catabolic pathway of L-Valine leading to the Citric Acid Cycle.

Application in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. This compound is an ideal tracer for these studies.

Experimental Workflow for ¹³C-MFA

The general workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

By introducing this compound into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can accurately map and quantify the flow of carbon through interconnected metabolic pathways. This provides critical insights into cellular physiology in both healthy and diseased states, aiding in the identification of novel drug targets and the development of new therapeutic strategies.

References

A Technical Guide to the Synthesis and Purification of L-Valine-2-¹³C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Valine-2-¹³C, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, protein structure determination by nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry.

Introduction

L-Valine, an essential branched-chain amino acid, plays a critical role in protein synthesis and metabolic regulation. The incorporation of a stable isotope, such as carbon-13 (¹³C), at a specific position within the molecule provides a powerful tool for tracing its metabolic fate and for advanced analytical applications. L-Valine-2-¹³C, with the isotopic label at the α-carbon, is particularly valuable for these purposes. This guide details a robust chemical synthesis route, followed by effective purification and chiral resolution strategies to obtain high-purity L-Valine-2-¹³C suitable for demanding research use. Commercially available L-Valine-2-¹³C typically boasts an isotopic purity of 99 atom % ¹³C and a chemical purity of 99%.

Synthesis of DL-Valine-2-¹³C via Strecker Synthesis

A common and effective method for the synthesis of α-amino acids is the Strecker synthesis. This two-step process begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid. To produce DL-Valine-2-¹³C, the synthesis starts with the commercially available ¹³C-labeled precursor, 2-¹³C-isobutyraldehyde.

Experimental Protocol: Strecker Synthesis

Step 1: Formation of α-Aminonitrile-2-¹³C

-

In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in aqueous ammonia is prepared.

-

The solution is cooled in an ice bath, and 2-¹³C-isobutyraldehyde is added dropwise with vigorous stirring.

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of 2-amino-3-methyl-2-¹³C-butyronitrile.

-

The resulting α-aminonitrile can be extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether, in a continuous extraction apparatus to maximize yield[1].

Step 2: Hydrolysis to DL-Valine-2-¹³C

-

The extracted α-aminonitrile is then subjected to acidic hydrolysis. This is typically achieved by refluxing with a strong acid, such as hydrochloric acid (HCl).

-

The hydrolysis reaction converts the nitrile group to a carboxylic acid, yielding the racemic mixture of DL-Valine-2-¹³C hydrochloride.

-

The reaction mixture is then cooled, and the product can be isolated by crystallization.

-

The crude DL-Valine-2-¹³C is collected by filtration, washed with a small amount of cold water or ethanol, and dried.

A systematic investigation of the Strecker synthesis for unlabeled valine starting from isobutyraldehyde has shown that a modified potassium cyanide-ammonium chloride procedure can result in high yields and purity[1].

Purification and Chiral Resolution of L-Valine-2-¹³C

The product of the Strecker synthesis is a racemic mixture of D- and L-valine. For most biological and pharmaceutical research, the enantiomerically pure L-form is required. Therefore, a crucial step is the chiral resolution of the DL-Valine-2-¹³C mixture, followed by purification to remove any remaining impurities.

Enzymatic Resolution of DL-Valine-2-¹³C

Enzymatic resolution is a highly selective method for separating enantiomers. It utilizes enzymes that stereoselectively act on one enantiomer, allowing for its separation from the other. For the resolution of DL-valine, an L-aminoacylase can be employed.

-

The crude DL-Valine-2-¹³C is first N-acetylated to produce N-acetyl-DL-Valine-2-¹³C.

-

The N-acetylated racemic mixture is dissolved in a buffered aqueous solution, and the pH is adjusted to the optimal range for the chosen L-aminoacylase.

-

The immobilized or free L-aminoacylase is added to the solution, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Valine-2-¹³C and unreacted N-acetyl-D-Valine-2-¹³C.

-

The reaction is monitored until approximately 50% conversion is achieved.

-

The difference in solubility and charge between L-Valine-2-¹³C and N-acetyl-D-Valine-2-¹³C allows for their separation by techniques such as ion-exchange chromatography or crystallization.

-

The isolated L-Valine-2-¹³C is further purified by recrystallization.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale[2][3]. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

The crude DL-Valine-2-¹³C is dissolved in a suitable mobile phase.

-

The solution is injected onto a preparative HPLC column packed with a suitable chiral stationary phase (e.g., a polysaccharide-based CSP like Chiralcel® OD-3R after derivatization)[4].

-

An isocratic or gradient elution with an appropriate mobile phase system (e.g., a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier) is used to separate the enantiomers.

-

The elution of the D- and L-enantiomers is monitored using a UV detector.

-

The fractions corresponding to the L-Valine-2-¹³C peak are collected.

-

The solvent is removed from the collected fractions by evaporation under reduced pressure to yield the purified L-Valine-2-¹³C. A study on the separation of D- and L-valine adducts demonstrated baseline resolution using a Chiralcel® OD-3R column[4].

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a widely used method for the purification of amino acids based on their net charge[5][6][7][8]. It can be used as a final polishing step to remove any remaining impurities, including other amino acids or inorganic salts.

-

A column is packed with a strong cation-exchange resin (e.g., Dowex-50) and equilibrated with an acidic buffer (e.g., 0.2 M citrate buffer, pH 3.25).

-

The L-Valine-2-¹³C solution obtained from the previous step is adjusted to the same pH and loaded onto the column.

-

The column is washed with the equilibration buffer to remove any unbound impurities.

-

The bound L-Valine-2-¹³C is then eluted from the column by applying a buffer with a higher pH or a higher salt concentration (e.g., a gradient of sodium citrate buffer or a dilute ammonium hydroxide solution).

-

Fractions are collected and analyzed for the presence of L-Valine-2-¹³C.

-

The fractions containing the pure product are pooled, and the buffer salts are removed by a suitable method such as lyophilization or precipitation.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the synthesis and purification of L-Valine-2-¹³C.

| Synthesis Step | Parameter | Typical Value | Reference |

| Strecker Synthesis | Yield of DL-Valine | 70-85% | Based on general Strecker synthesis yields. |

| Strecker Synthesis | Isotopic Incorporation | >98% | Assumed based on the purity of the starting material. |

| Enzymatic Resolution | Enantiomeric Excess (ee) of L-Valine | >98% | General capability of enzymatic resolutions. |

| Enzymatic Resolution | Yield of L-Valine | 35-45% (from DL-mixture) | Theoretical max is 50%. |

| Preparative Chiral HPLC | Enantiomeric Excess (ee) of L-Valine | >99% | [4] |

| Preparative Chiral HPLC | Recovery of L-Valine | >90% | General expectation for preparative HPLC. |

| Ion-Exchange Chromatography | Final Chemical Purity | >99% | |

| Ion-Exchange Chromatography | Overall Yield of L-Valine-2-¹³C | 25-35% | Estimated based on the yields of individual steps. |

| Analytical Technique | Parameter | Observed Value for L-Valine | Reference |

| ¹³C NMR (125 MHz, H₂O) | Chemical Shift (δ) of C-2 | ~62.5 ppm | [9] |

| ¹³C NMR (125 MHz, H₂O) | Chemical Shift (δ) of C-1 (COOH) | ~177.0 ppm | [9] |

| ¹³C NMR (125 MHz, H₂O) | Chemical Shift (δ) of C-3 | ~32.5 ppm | [9] |

| ¹³C NMR (125 MHz, H₂O) | Chemical Shift (δ) of C-4, C-4' (CH₃) | ~19.5 ppm | [9] |

| Mass Spectrometry (GC/C/IRMS) | Isotopic Enrichment | Up to 99 atom % ¹³C | |

| Mass Spectrometry (GC/MS) | Tracer to Tracee Ratio | Quantifiable down to 0.0002 | [10] |

Mandatory Visualizations

Workflow for the Synthesis of DL-Valine-2-¹³C

Caption: Strecker synthesis workflow for DL-Valine-2-¹³C.

Workflow for the Purification and Resolution of L-Valine-2-¹³C

Caption: Purification and chiral resolution workflow for L-Valine-2-¹³C.

Analytical Characterization

The final product, L-Valine-2-¹³C, must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized valine. In the ¹³C NMR spectrum, the signal corresponding to the α-carbon (C-2) will show a significant enhancement due to the ¹³C enrichment, and its chemical shift will be around 62.5 ppm in H₂O[9].

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the isotopic enrichment of the final product. Techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) or Gas Chromatography-Mass Spectrometry (GC/MS) can be used to accurately quantify the percentage of ¹³C at the target position[10].

-

Chiral HPLC: Analytical chiral HPLC is used to determine the enantiomeric purity (enantiomeric excess, ee%) of the final L-Valine-2-¹³C product.

Conclusion

The synthesis and purification of L-Valine-2-¹³C is a multi-step process that requires careful execution of chemical synthesis, chiral resolution, and purification techniques. The Strecker synthesis provides a reliable method for producing the racemic precursor, which can then be efficiently resolved and purified using enzymatic methods or preparative chiral HPLC, followed by a final polishing step with ion-exchange chromatography. Rigorous analytical characterization is crucial to ensure the high quality of the final product required for advanced research applications. This guide provides a comprehensive framework for researchers and scientists to produce and purify L-Valine-2-¹³C for their specific research needs.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Untitled Document [ucl.ac.uk]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. purolite.com [purolite.com]

- 8. 193.16.218.141 [193.16.218.141]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 10. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of L-Valine-2-¹³C for Long-Term Experiments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for L-Valine-2-¹³C, a critical isotopically labeled amino acid used in metabolic research, drug development, and clinical diagnostics. Ensuring the chemical and isotopic integrity of L-Valine-2-¹³C is paramount for the validity and reproducibility of long-term experiments. This document outlines recommended storage conditions, stability data, experimental protocols for stability assessment, and relevant metabolic pathways.

Overview of L-Valine-2-¹³C

L-Valine-2-¹³C is a stable, non-radioactive isotopically labeled form of the essential branched-chain amino acid, L-valine. The replacement of a carbon-12 atom with a carbon-13 atom at the second carbon position allows for its use as a tracer in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1][2][3][4]. It is widely employed in metabolic flux analysis, protein synthesis studies, and as an internal standard for quantitative analysis in complex biological matrices[5][6][7]. Given its application in sensitive and quantitative studies, maintaining its stability over the course of long-term experiments is crucial.

Long-Term Stability and Storage Conditions

The stability of solid L-Valine-2-¹³C is influenced by temperature, humidity, and light. While specific long-term stability studies on pure, solid L-Valine-2-¹³C are not extensively published in public literature, recommendations from suppliers and data from analogous compounds provide a strong basis for best practices.

Recommended Storage Conditions

Most suppliers recommend storing solid L-Valine-2-¹³C at room temperature (20-25°C) , protected from light and moisture[8]. However, for long-term storage, more stringent conditions are advisable to minimize any potential for degradation. Storing other isotopically labeled amino acids under refrigerated (-5 to 5°C) and desiccated conditions has also been suggested to ensure maximum stability[9]. For solutions, storage at -20°C or -80°C is recommended to prevent degradation, with a shorter shelf-life at -20°C[10].

Quantitative Stability Data

Quantitative data on the degradation of pure, solid L-Valine-2-¹³C under various storage conditions is limited. However, a study on the long-term stability of amino acids in dried blood spots (DBS) provides valuable insights into the relative stability of valine. In this study, DBS samples were stored for one year at +4°C followed by four years at room temperature[10]. Valine was found to be one of the more stable amino acids, with an estimated annual decay of approximately 5-6% at room temperature[10]. While this study was conducted on unlabeled valine in a complex matrix, it suggests that solid L-Valine-2-¹³C, when stored under optimal conditions, should exhibit high stability.

Table 1: Summary of Recommended Storage Conditions and Expected Stability of L-Valine-2-¹³C

| Form | Storage Temperature | Humidity Control | Light Protection | Expected Long-Term Stability (Solid) |

| Solid | Room Temperature (20-25°C) | Desiccated | Amber vial/dark | High (minimal degradation expected over several years) |

| Refrigerated (2-8°C) | Desiccated | Amber vial/dark | Very High (Optimal for long-term storage) | |

| Frozen (≤ -20°C) | Desiccated | Amber vial/dark | Excellent (Recommended for archival purposes) | |

| Solution | Refrigerated (2-8°C) | N/A | Amber vial/dark | Short-term only (days) |

| Frozen (≤ -20°C) | N/A | Amber vial/dark | Good (months) | |

| Frozen (≤ -80°C) | N/A | Amber vial/dark | Excellent (up to 6 months or longer)[10] |

Note: The expected stability is an extrapolation based on supplier recommendations and stability data for valine in other matrices. It is highly recommended to perform in-house stability assessments for critical long-term experiments.

Experimental Protocols for Stability Assessment

To ensure the integrity of L-Valine-2-¹³C for long-term studies, a stability-indicating analytical method should be developed and validated. This typically involves forced degradation studies to identify potential degradation products and to demonstrate the method's ability to separate these from the intact molecule. The principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances can be adapted for this purpose[1][2][3][9][11].

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation pathways and to validate the stability-indicating power of the analytical method.

Objective: To generate potential degradation products of L-Valine-2-¹³C under various stress conditions.

Materials:

-

L-Valine-2-¹³C

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

pH meter

-

Incubators/ovens

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare stock solutions of L-Valine-2-¹³C in high-purity water.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature, protected from light, for a defined period. Potential degradation products under oxidative stress include valine hydroxides[12].

-

Thermal Degradation (Solid State): Store solid L-Valine-2-¹³C at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control.

-

Photostability: Expose both solid and solution forms of L-Valine-2-¹³C to light conditions as specified in ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC-UV or LC-MS method.

Stability-Indicating HPLC-UV/LC-MS Method

Objective: To develop a chromatographic method that can separate L-Valine-2-¹³C from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

-

Reversed-phase C18 column or a HILIC column.

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-gradient elution program to ensure separation of polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or MS in full scan and/or SIM mode to monitor the mass of L-Valine-2-¹³C and potential degradation products.

Validation Parameters (as per ICH guidelines):

-

Specificity (peak purity analysis)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Signaling Pathways and Experimental Workflows

L-Valine and the mTOR Signaling Pathway

L-valine, along with other branched-chain amino acids, plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The availability of L-valine is sensed by the cell, leading to the activation of mTORC1, which in turn phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein translation.

Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Workflow for a Long-Term Stability Study

The following workflow outlines the key steps in conducting a long-term stability study of L-Valine-2-¹³C.

References

- 1. snscourseware.org [snscourseware.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ikev.org [ikev.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. researchgate.net [researchgate.net]

A Researcher's Guide to L-Valine-2-13C: Commercial Availability, Cost, and Applications in Academic Research

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for a variety of analytical techniques. L-Valine-2-13C, a non-radioactive isotopologue of the essential amino acid L-Valine, serves as a powerful tracer in metabolic research and structural biology. This in-depth technical guide provides a comprehensive overview of commercial suppliers, approximate costs for academic laboratories, and detailed experimental applications, complete with protocols and visual workflows.

Commercial Suppliers and Cost for Academic Laboratories

The acquisition of this compound for academic research involves a select group of specialized chemical suppliers. The cost can vary based on the quantity, isotopic purity, and the supplier. Below is a summary of prominent commercial sources and their typical pricing for academic institutions. It is important to note that prices are subject to change and it is always recommended to request a formal quote from the suppliers.

| Supplier | Product Name | Catalog Number | Quantity | Purity | Estimated Price (USD) |

| Cambridge Isotope Laboratories, Inc. | L-Valine (2-¹³C, 99%) | CLM-3050-0.25 | 0.25 g | 99% ¹³C, 98% Chemical | $1,810.00[1] |

| Eurisotop (a subsidiary of CIL) | L-VALINE (2-13C, 99%) | CLM-3050-0.25 | 0.25 g | 98% Chemical | €2,081.50[2] |

| Sigma-Aldrich (Merck) | This compound | 604917 | - | 99 atom % ¹³C, 99% (CP) | Price available upon login/request |

| MedchemExpress | This compound | HY-N0717S5 | Multiple sizes | - | Price available upon request |

| Creative Peptides | L-VALINE (2-13C; 15N, 98%) | L-Iso-0673 | - | 98% | Price available upon request |

Note: Prices are based on publicly available catalog information as of late 2025 and are intended for budgetary estimation purposes. Shipping and handling fees are not included. Academic discounts may be available upon inquiry.

Key Research Applications and Experimental Protocols

This compound is primarily utilized in two key research areas: Metabolic Flux Analysis (MFA) and Nuclear Magnetic Resonance (NMR) spectroscopy for protein structural and dynamic studies.

Metabolic Flux Analysis (MFA) with this compound

Metabolic Flux Analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, such as L-Valine-2-¹³C, researchers can trace the path of the carbon atom through various metabolic pathways.

Experimental Protocol: ¹³C-Labeling for Metabolic Flux Analysis in Cell Culture

This protocol provides a general framework for a steady-state ¹³C labeling experiment using L-Valine-2-¹³C to investigate amino acid metabolism in cultured mammalian cells.

1. Cell Culture and Media Preparation:

-

Culture cells of interest to mid-log phase in standard growth medium.

-

Prepare a labeling medium by supplementing basal medium (lacking unlabeled valine) with a known concentration of L-Valine-2-¹³C and other essential nutrients. The concentration of the labeled valine should be carefully chosen to support normal cell growth.

2. Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the prepared ¹³C-labeling medium to the cells.

-

Incubate the cells for a sufficient period to achieve isotopic steady state. This duration should be determined empirically for the specific cell line and experimental conditions, but typically ranges from 24 to 72 hours.

3. Metabolite Extraction:

-

After incubation, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

4. Sample Analysis by Mass Spectrometry (MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the amino acids to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze the derivatized sample by GC-MS to determine the mass isotopologue distribution of valine and other related metabolites.

5. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis by fitting the measured mass isotopologue distributions to a metabolic network model.

Protein NMR Spectroscopy with this compound Labeling

Incorporating ¹³C-labeled amino acids into proteins is a cornerstone of modern NMR spectroscopy, enabling the study of protein structure, dynamics, and interactions. Labeling with L-Valine-2-¹³C can provide specific probes within the protein structure.

Experimental Protocol: Expression and Purification of a ¹³C-Labeled Protein in E. coli

This protocol outlines the general steps for producing a protein with incorporated L-Valine-2-¹³C in a bacterial expression system.

1. Preparation of Minimal Medium:

-

Prepare M9 minimal medium, a standard medium for isotopic labeling in E. coli.

-

In the initial culture, use standard (unlabeled) ammonium chloride and glucose.

-

For the labeling culture, use ¹⁵N-ammonium chloride (for ¹H-¹⁵N correlation spectra) and unlabeled glucose. The medium should be devoid of unlabeled valine.

2. Bacterial Culture and Induction:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

-

Grow a starter culture overnight in LB medium.

-

Inoculate a larger volume of M9 minimal medium with the starter culture and grow to an OD₆₀₀ of ~0.6-0.8.

-

Pellet the cells by centrifugation and resuspend them in M9 minimal medium containing ¹⁵N-ammonium chloride and L-Valine-2-¹³C at a concentration sufficient for protein synthesis.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture for several hours at a suitable temperature.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

-

Centrifuge the lysate to remove cell debris.

-

Purify the labeled protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

4. NMR Sample Preparation and Data Acquisition:

-

Exchange the purified protein into a suitable NMR buffer using dialysis or a desalting column.

-

Concentrate the protein to the desired concentration for NMR analysis.

-

Acquire NMR spectra (e.g., ¹H-¹³C HSQC) to observe the signals from the labeled valine residues.

Signaling Pathway Visualization: Valine Metabolism

L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in various cellular processes beyond being a simple building block for proteins. Its catabolism feeds into central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. Tracing the fate of the ¹³C label from L-Valine-2-¹³C can provide insights into the activity of this pathway.

This guide serves as a starting point for researchers interested in utilizing L-Valine-2-¹³C. The provided information on suppliers, costs, and detailed protocols will aid in the planning and execution of experiments, ultimately contributing to advancements in metabolic research and drug development.

References

Technical Guide: Isotopic Enrichment and Purity Analysis of L-Valine-2-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the isotopic enrichment and purity of L-Valine-2-13C, a critical tool in metabolic research, proteomics, and drug development. Accurate characterization of isotopically labeled compounds is paramount for the reliability and reproducibility of experimental results.

Introduction to this compound

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and cell signaling.[1][2][3] The stable isotope-labeled variant, this compound, allows researchers to trace the metabolic fate of valine in biological systems without the use of radioactive isotopes.[2] This makes it an invaluable tool in metabolic flux analysis, protein turnover studies, and as an internal standard in quantitative mass spectrometry.

Isotopic Enrichment Analysis

The determination of the isotopic enrichment of this compound is essential to ascertain the percentage of molecules that have incorporated the 13C isotope at the second carbon position. The two primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) are powerful techniques for quantifying 13C enrichment in amino acids.[4][5][6][7][8]

Data Presentation: Isotopic Enrichment Analysis by MS

| Parameter | GC-MS | GC-C-IRMS |

| Principle | Separation by GC, ionization and mass-to-charge ratio analysis. | Separation by GC, combustion to CO2, and isotopic ratio measurement. |

| Precision | Good | High |

| Inter-day Repeatability (CV) | < 5.5% at 0.112 atom% enrichment for Valine.[5] | 0.8 to 1.5% at natural abundance for Valine.[5] |

| Limit of Quantitation | Higher than GC-C-IRMS | L-[1-13C]valine tracer mole ratio of 0.0002.[6] |

| Sample Preparation | Derivatization required. | Derivatization required. |

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Hydrolysis (if protein-bound):

-

Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours.[4]

-

Dry the hydrolysate under a stream of nitrogen.

-

-

Derivatization (N-acetyl methyl esters - NACME):

-

Esterify the amino acids with 1.25 M HCl in methanol at 70°C for 1 hour.

-

Dry the sample and then acetylate with a mixture of methanol, pyridine, and acetic anhydride (4:1:1 v/v/v) at room temperature for 10 minutes.

-

Dry the derivatized sample before reconstitution in a suitable solvent for injection.

-

-

GC-MS Instrumentation and Conditions:

-

GC Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.[4]

-

Injection: 1 µL, splitless at 260°C.[4]

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.[4]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 min.

-

Ramp 1: 15°C/min to 140°C, hold for 4 min.

-

Ramp 2: 12°C/min to 240°C, hold for 5 min.

-

Ramp 3: 8°C/min to 255°C, hold for 35 min.[4]

-

-

MS Detection: Use selected ion monitoring (SIM) to monitor the relevant m/z fragments for both the labeled and unlabeled valine derivatives.

-

-

Data Analysis:

-

Calculate the isotopic enrichment by determining the ratio of the peak areas of the 13C-labeled and unlabeled L-Valine fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the position and extent of isotopic labeling.[9]

Data Presentation: Isotopic Enrichment Analysis by NMR

| Parameter | 1H NMR | 13C NMR |

| Principle | Measures the effect of the 13C nucleus on the adjacent proton signals. | Directly measures the 13C signal. |

| Precision | Can be more precise than 13C NMR for non-protonated carbons.[9] | Good, but can be less precise than specialized 1H NMR methods.[9] |

| Advantages | Can determine site-specific enrichment. | Provides direct evidence of the labeled position. |

| Considerations | Requires careful calibration for relaxation effects.[9] | Lower natural abundance of 13C can lead to lower sensitivity. |

Experimental Protocol: 1H NMR for 13C Enrichment

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D2O).

-

Add an internal standard with a known concentration for quantification if required.

-

-

NMR Acquisition:

-

Acquire a high-resolution 1H NMR spectrum.

-

Pay close attention to the signals of the protons adjacent to the C-2 position. The presence of the 13C isotope will result in satellite peaks flanking the main proton signal due to 1J(C,H) coupling.

-

-

Data Analysis:

-

Integrate the area of the satellite peaks and the central peak.

-

The isotopic enrichment is calculated from the ratio of the sum of the satellite peak integrals to the total integral of the central peak and the satellite peaks.

-

Purity Analysis

Ensuring the chemical and chiral purity of this compound is crucial for its intended applications.

Chemical Purity

Chemical purity is typically assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and is often provided by the manufacturer.

Chiral Purity

The enantiomeric purity of L-Valine is critical, as the D-enantiomer can have different biological effects. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a chiral stationary phase or a chiral derivatizing agent is the method of choice.[10][11]

Data Presentation: Chiral Purity Analysis by RP-HPLC

| Parameter | Value |

| Technique | RP-HPLC with chiral derivatization. |

| Quantification Limit of D-Valine | Can be as low as 0.05%.[11] |

| Linearity (Correlation Coefficient) | > 0.99 for the D-Valine adduct.[11] |

Experimental Protocol: Chiral Purity by RP-HPLC

-

Derivatization (OPA/Thiol):

-

React the this compound sample with o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) to form diastereomeric isoindole adducts.[11]

-

-

HPLC Instrumentation and Conditions:

-

Column: Chiralcel OD-3R or a similar chiral stationary phase column.[11]

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile/methanol) and aqueous buffer.

-

Detection: UV or fluorescence detection, as the OPA adduct is highly chromophoric.[11]

-

Flow Rate: Typically around 1.0 mL/min.

-

-

Data Analysis:

-

Separate and quantify the diastereomeric adducts.

-

The percentage of the D-enantiomer is calculated from the peak areas of the two separated adducts.

-

Mandatory Visualizations

L-Valine in mTOR Signaling Pathway

L-Valine, as a BCAA, plays a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1]

Caption: L-Valine's role in the mTORC1 signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the isotopic and purity analysis of this compound.

Caption: Workflow for this compound isotopic and purity analysis.

References

- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 3. Valine - Wikipedia [en.wikipedia.org]

- 4. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 5. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. Accurate determination of 13C enrichments in nonprotonated carbon atoms of isotopically enriched amino acids by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Natural abundance of 13C and its relevance to L-Valine-2-13C studies.

An In-Depth Technical Guide to the Natural Abundance of ¹³C and its Relevance to L-Valine-2-¹³C Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the stable isotope Carbon-13 (¹³C) and its critical role in metabolic studies utilizing L-Valine labeled at the second carbon position (L-Valine-2-¹³C). Understanding these principles is fundamental for designing and interpreting isotope tracing experiments in metabolic research, drug development, and clinical diagnostics.

The Foundation: Natural Abundance of Carbon-13

Carbon, the backbone of life, exists primarily as two stable isotopes: ¹²C and ¹³C. The vast majority of carbon in nature is ¹²C, with ¹³C constituting only a small fraction. This low natural abundance is the cornerstone of ¹³C-based metabolic tracer studies.[1][2] The low background signal from naturally occurring ¹³C allows for highly sensitive detection of enrichment from an administered ¹³C-labeled compound.

A mass spectrum of an organic compound will typically show a small M+1 peak, which is a result of the presence of ¹³C atoms instead of ¹²C.[2] For a molecule with one carbon atom, the M+1 peak is expected to be about 1.1% of the main molecular ion peak's size.[2]

Table 1: Natural Abundance of Stable Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) |

| ¹²C | 6 | 6 | ~98.9% |

| ¹³C | 6 | 7 | ~1.1%[3] |

Data sourced from multiple references indicating the generally accepted natural abundances.[1][4][5]

L-Valine: An Essential Amino Acid and Metabolic Probe

L-Valine is a non-polar, essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, tissue repair, and energy production.[6][7][] It cannot be synthesized by animals and must be obtained from the diet.[6][7] In metabolic studies, L-Valine serves as an important probe. When labeled with ¹³C at a specific position, such as the second carbon (L-Valine-2-¹³C), it becomes a powerful tool to trace its metabolic fate.

The catabolism of L-valine begins with transamination to its corresponding α-keto acid, α-ketoisovalerate.[6] This is then converted to isobutyryl-CoA and subsequently oxidized to succinyl-CoA, which can then enter the citric acid (TCA) cycle.[6] By tracing the path of the ¹³C label from L-Valine-2-¹³C, researchers can quantify the flux through these and connected metabolic pathways.

The Synergy: Why Low ¹³C Abundance is Crucial for L-Valine-2-¹³C Studies

The low natural background of ¹³C is what makes L-Valine-2-¹³C a highly effective tracer. When cells or organisms are supplied with L-Valine-2-¹³C, the labeled valine is incorporated into metabolic pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the naturally occurring (unlabeled) molecules and those that have incorporated the ¹³C from the tracer.

This ability to differentiate and quantify the isotopic enrichment allows for the precise measurement of metabolic fluxes—the rates of metabolic reactions. This is the core principle of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique to understand cellular physiology.[9][10]

Table 2: Applications of L-Valine-¹³C in Research and Development

| Application Area | Description |

| Metabolic Engineering | Quantifying metabolic fluxes to optimize the production of valuable compounds like biofuels and pharmaceuticals in microorganisms.[11] |

| Drug Development | Investigating the mechanism of action of drugs, identifying drug targets, and studying drug metabolism and toxicity.[12][13] |

| Clinical Diagnostics | Developing diagnostic tests for metabolic disorders by tracing metabolic pathways in patients.[13] |

| Cancer Research | Understanding the altered metabolism of cancer cells (e.g., the Warburg effect) to identify new therapeutic strategies.[9] |

| Nutrition Science | Studying amino acid metabolism and protein synthesis rates in response to different dietary interventions.[14] |

Experimental Protocols

Detailed and robust experimental protocols are essential for successful ¹³C labeling studies. Below are generalized methodologies for key experiments involving L-Valine-2-¹³C.

¹³C Metabolic Flux Analysis (¹³C-MFA) using GC-MS

This protocol outlines the key steps for a typical ¹³C-MFA experiment to quantify metabolic fluxes.[10]

-

Experimental Design and Tracer Selection:

-

Define the metabolic network of interest.

-

Select the optimal ¹³C labeled tracer. For probing pathways involving valine, L-Valine-2-¹³C or other specifically labeled valine isotopes are used. Often, parallel labeling experiments with different tracers (e.g., ¹³C-glucose and ¹³C-glutamine) are performed to improve the precision of flux estimations.[15][16][17][18]

-

-

Cell Culture and Isotopic Labeling:

-

Culture cells in a defined medium.

-

Introduce the ¹³C-labeled substrate (e.g., L-Valine-2-¹³C) and allow the cells to reach an isotopic steady state. This ensures that the labeling patterns in the metabolites reflect the metabolic fluxes.

-

-

Metabolite Extraction and Protein Hydrolysis:

-

Quench metabolic activity rapidly to preserve the in vivo metabolic state.

-

Harvest the cells and extract metabolites.

-

For analysis of proteinogenic amino acids, hydrolyze the protein biomass to release individual amino acids.

-

-

Derivatization and GC-MS Analysis:

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use specialized software to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions and those simulated by a metabolic model.[15]

-

NMR Spectroscopy for ¹³C-Labeled Amino Acid Analysis

NMR spectroscopy provides valuable positional information about ¹³C labeling within a molecule.[20]

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the ¹³C-labeled protein or amino acid mixture.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) ¹³C NMR spectra. 2D experiments like ¹H-¹³C HSQC are particularly powerful for resolving and assigning signals from labeled methyl groups of valine, leucine, and isoleucine.[21]

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software.

-

Analyze the chemical shifts and coupling patterns to determine the specific positions and extent of ¹³C labeling. This can provide detailed insights into the metabolic pathways that produced the molecule.[22]

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex relationships in metabolic studies.

Caption: General workflow for a ¹³C metabolic labeling experiment.

Caption: Simplified catabolic pathway of L-Valine into the TCA cycle.

Conclusion

The low natural abundance of ¹³C is a fundamental principle that enables the powerful technique of stable isotope tracing. When combined with specifically labeled substrates like L-Valine-2-¹³C, it provides an unparalleled window into the intricate network of metabolic pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is essential for leveraging ¹³C-based studies to advance our knowledge of biology and to develop new therapeutic interventions. The methodologies and applications described in this guide highlight the versatility and impact of this technology in modern life sciences.[5][13][]

References

- 1. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. chempep.com [chempep.com]

- 6. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 7. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 9. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 14. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Potential applications of L-Valine-2-13C in metabolic research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in numerous physiological processes, including protein synthesis, energy metabolism, and neurotransmitter synthesis. The stable isotope-labeled variant, L-Valine-2-13C, has emerged as a powerful tool in metabolic research, enabling precise tracing of the metabolic fate of valine and its contribution to various cellular pathways. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies, quantitative data summaries, and pathway visualizations to empower researchers in their quest to unravel complex metabolic networks.

Stable heavy isotopes of elements like carbon have been instrumental as tracers in the quantification of metabolic pathways during drug development and disease research.[1] this compound, in particular, serves as a critical probe for metabolic flux analysis (MFA), allowing for the quantitative determination of intracellular reaction rates.[2] By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites and macromolecules, thereby elucidating the dynamics of metabolic pathways in real-time.

Core Applications of this compound

The versatility of this compound lends itself to a wide array of applications in metabolic research, primarily centered around:

-

Quantification of Protein Synthesis Rates: By measuring the rate of incorporation of this compound into newly synthesized proteins, researchers can accurately determine protein fractional synthetic rates in various tissues and cell types under different physiological and pathological conditions.

-

Metabolic Flux Analysis (MFA) of Branched-Chain Amino Acid (BCAA) Catabolism: this compound is an invaluable tracer for dissecting the intricate pathways of BCAA degradation. This allows for the quantification of flux through key enzymatic steps and the identification of metabolic bottlenecks or alterations in disease states.

-

Tracing the Contribution of Valine to the Tricarboxylic Acid (TCA) Cycle: The carbon backbone of valine can enter the TCA cycle as succinyl-CoA. This compound enables the precise measurement of this anaplerotic flux, providing insights into cellular energy metabolism and biosynthetic precursor supply.

-

Investigating Drug-Target Engagement and Pharmacodynamics: In drug development, this compound can be used to assess the impact of therapeutic interventions on specific metabolic pathways, offering a dynamic readout of drug efficacy and mechanism of action.

Data Presentation: Quantitative Insights from this compound Tracing Studies

The following tables summarize quantitative data from representative studies that have utilized this compound and other isotopically labeled valine tracers to investigate various aspects of metabolism.

Table 1: Protein Fractional Synthetic Rate (FSR) Measured with 13C-Valine

| Biological System | Experimental Condition | Tracer | FSR (%/h) | Reference |

| Piglet Skeletal Muscle | In vivo infusion | L-[1-13C]Valine | 0.052 ± 0.007 | [3] |

Table 2: Metabolic Flux Distribution in Corynebacterium glutamicum L-Valine Production Strains

| Strain | Pathway | Relative Flux (%) | Reference |

| Wild-type | Pentose Phosphate Pathway | 69 ± 14 | [4] |

| PDHC-deficient | Pentose Phosphate Pathway | 113 ± 22 | [4] |

| PDHC-deficient with transhydrogenase | Pentose Phosphate Pathway | 57 ± 6 | [4] |

PDHC: Pyruvate Dehydrogenase Complex

Experimental Protocols

Cell Culture Labeling with this compound for Metabolic Flux Analysis

This protocol outlines a general procedure for labeling mammalian cells with this compound to study metabolic flux.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Valine-free medium

-

This compound (or other desired isotopologue)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing L-Valine-free medium with dFBS and the desired concentration of this compound. The concentration of the tracer can range from the physiological concentration of valine in the standard medium to higher concentrations depending on the experimental goals. A common starting point is to replace the natural abundance L-Valine with this compound at the same concentration. For some experiments, a final concentration of 25-50 µM of the labeled amino acid is used.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label into intracellular metabolites and proteins. The incubation time can vary from hours to days, depending on the turnover rate of the pathway of interest. Isotopic steady state for intracellular metabolites is often reached within 36-48 hours.[5]

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add a pre-chilled extraction solvent mixture (e.g., 80% methanol or a methanol:chloroform:water mixture) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Protein Hydrolysis (for Protein Synthesis Measurement):

-

After metabolite extraction, the remaining protein pellet can be used to measure protein synthesis rates.

-

Wash the pellet with PBS.

-

Hydrolyze the protein pellet using 6 M HCl at 110-150°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen.

-

-

Sample Analysis: Analyze the extracted metabolites and hydrolyzed amino acids using mass spectrometry (GC-MS or LC-MS/MS) to determine the isotopic enrichment.

GC-MS Analysis of 13C-Valine Enrichment

This protocol describes the analysis of 13C enrichment in valine from protein hydrolysates using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

-

Dried protein hydrolysate

-

Derivatization reagent (e.g., MTBSTFA for TBDMS derivatization)

-

Solvent (e.g., acetonitrile, ethyl acetate)

-

GC-MS system equipped with a suitable column (e.g., Agilent DB-35ms)

Procedure:

-

Derivatization:

-

Resuspend the dried amino acid sample in a suitable solvent.

-

Add the derivatization reagent (e.g., MTBSTFA with 1% TBDMSCl).

-

Incubate the mixture at a specific temperature (e.g., 70-100°C) for a defined time (e.g., 30-60 minutes) to form the tert-butyldimethylsilyl (t-BDMS) derivatives of the amino acids.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

GC Conditions:

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), holds for a short period, then ramps up to a final temperature (e.g., 255-320°C). An example program is: hold at 70°C for 2 min, ramp to 140°C at 15°C/min, hold for 4 min, ramp to 240°C at 12°C/min, hold for 5 min, and finally ramp to 255°C at 8°C/min.[1]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: Monitor a range of mass-to-charge ratios (m/z) to detect the fragments of the derivatized valine. For t-BDMS-valine, characteristic fragments include m/z [M-57]+, which corresponds to the loss of a tert-butyl group.[6]

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) valine derivative to determine the isotopic enrichment.

-

-

Mandatory Visualizations

Experimental Workflow for 13C Metabolic Flux Analysis

Caption: A generalized workflow for conducting a 13C metabolic flux analysis experiment.

Branched-Chain Amino Acid Catabolism Pathway

Caption: The catabolic pathway of L-Valine, tracing the 13C label to the TCA cycle.

mTOR Signaling and Protein Synthesis

Caption: this compound incorporation into protein as a downstream measure of mTORC1 signaling.

Conclusion

This compound is a cornerstone tracer in modern metabolic research, offering unparalleled insights into the dynamic processes of protein synthesis, BCAA catabolism, and central carbon metabolism. Its application in metabolic flux analysis provides a quantitative framework for understanding cellular physiology in both health and disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the design and implementation of robust and informative metabolic studies. As analytical technologies continue to advance, the applications of this compound are poised to expand, further illuminating the intricate and interconnected world of cellular metabolism.

References

- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Stable Isotope Labeling with L-Valine-2-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids has become an indispensable tool in modern biological and biomedical research. Among these, L-Valine labeled with carbon-13 at the second carbon position (L-Valine-2-13C) offers a powerful approach to trace metabolic pathways, quantify protein turnover, and elucidate drug mechanisms of action. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation associated with the use of this compound in stable isotope labeling studies.

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Its catabolism provides precursors for the tricarboxylic acid (TCA) cycle, making it a key player in central carbon metabolism. By introducing a heavy isotope of carbon at a specific position, researchers can track the fate of valine and its metabolic products through various cellular processes with high precision and without the safety concerns associated with radioactive isotopes.

This guide will delve into the core applications of this compound, provide detailed experimental protocols for its use in mass spectrometry and NMR spectroscopy, and present quantitative data from relevant studies in clearly structured tables. Furthermore, it will visualize key metabolic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes.

Core Applications of this compound Labeling

The versatility of this compound as a tracer enables its application in a wide range of research areas:

-

Metabolic Flux Analysis (MFA): By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways. This is particularly valuable for understanding how metabolism is rewired in diseases like cancer.

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. While traditionally using arginine and lysine, other amino acids like valine can be employed for specific applications.

-

Drug Development: this compound can be used to study the on-target and off-target effects of drugs on cellular metabolism and protein synthesis. It serves as a tracer to understand how drug candidates modulate specific metabolic pathways.

-

Tracing Branched-Chain Amino Acid (BCAA) Catabolism: As a BCAA, labeled valine is an excellent tool to study the intricate pathways of BCAA degradation and its contribution to other metabolic processes like fatty acid synthesis.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing 13C-labeled L-Valine to investigate metabolic processes.

Table 1: Isotopic Enrichment of L-[1-13C]valine in Piglet Skeletal Muscle [1]

| Parameter | Mean Tracer Mole Ratio (± SEM) | Analytical Method |

| Plasma L-[1-13C]valine at Isotopic Steady State | 0.0740 ± 0.0056 | GC/MS |

| Valine in Muscle Protein Fraction at 6h | 0.000236 ± 0.000038 | GC/C/IRMS |

| Resulting Mean Protein Fractional Synthetic Rate | 0.052 ± 0.007% h-1 | - |

Table 2: Metabolic Flux Analysis of L-Valine Production in Corynebacterium glutamicum

| Strain | Genetic Modification | Carbon Flux towards L-Valine (% of Glucose Uptake) |

| PDHC-deficient | Overexpression of ilvBNCE | 56 ± 13 |

| PDHC-deficient | Overexpression of ilvBNCE | 79 ± 20 |

| PDHC-deficient | Overexpression of ilvBNCE and E. coli transhydrogenase pntAB | 92 ± 23 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope labeling experiments. Below are protocols for key techniques used in this compound studies.

Protocol 1: Sample Preparation for GC-MS Analysis of 13C-Labeled Amino Acids

This protocol outlines the steps for protein hydrolysis and derivatization of amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Protein Hydrolysis:

- Place dried and homogenized sample material (e.g., cell pellet, tissue) in a borosilicate vial.

- Add 6 M hydrochloric acid (HCl).

- Flush the vial with nitrogen gas, seal, and heat at 150°C for 70 minutes.

- After cooling, add a heptane:chloroform (6:5, v:v) mixture to remove lipids, vortex, and discard the organic layer.

- Dry the aqueous phase under a stream of nitrogen at 60°C.

2. Amino Acid Derivatization (N-acetyl methyl esters):

- To the dried hydrolysate, add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour.

- Evaporate the remaining methanol under nitrogen at room temperature.

- Add 250 µL of dichloromethane (DCM) and evaporate under nitrogen to remove excess reagents.

- Acetylate the partial derivatives with a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) for 10 minutes at 60°C.

- Evaporate the reagents under a stream of nitrogen at room temperature.

- Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex.

- Discard the aqueous phase and remove the ethyl acetate under nitrogen.

- Remove any trace water with two additions of 1 mL DCM.

- Finally, dissolve the N-acetyl methyl esters in 100 µL of ethyl acetate and transfer to a GC vial for analysis.

Protocol 2: LC-MS/MS Analysis of 13C-Labeled Peptides

This protocol provides a general workflow for the analysis of proteins labeled with this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Labeling:

- Culture cells in a medium specifically lacking L-Valine.

- Supplement the medium with a known concentration of this compound.

- Allow the cells to grow for a sufficient number of cell divisions to ensure adequate incorporation of the labeled amino acid.

2. Protein Extraction and Digestion:

- Harvest the cells and lyse them to extract total protein.

- Quantify the protein concentration.

- Reduce and alkylate the protein disulfide bonds.

- Digest the proteins into peptides using a protease such as trypsin.

3. LC-MS/MS Analysis:

- Separate the peptides using reverse-phase liquid chromatography with a suitable gradient.

- Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

- The mass spectrometer will detect the mass shift in peptides containing this compound compared to their unlabeled counterparts.

4. Data Analysis:

- Use specialized software to identify the peptides and quantify the relative abundance of the labeled and unlabeled forms.

- This information can be used to determine protein turnover rates or changes in protein expression levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound labeling.

Caption: Metabolic pathways of L-Valine biosynthesis and catabolism.

Caption: General experimental workflow for stable isotope labeling with this compound.

Caption: L-Valine activates the PI3K/Akt/mTOR signaling pathway.[2][3]

Conclusion

Stable isotope labeling with this compound is a robust and versatile technique for interrogating complex biological systems. Its application in metabolic flux analysis, quantitative proteomics, and drug development provides invaluable insights into cellular function in both health and disease. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists seeking to employ this powerful methodology. The accompanying visualizations of key metabolic and signaling pathways offer a clear framework for understanding the intricate roles of L-Valine in cellular processes. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers will undoubtedly expand, further revolutionizing our understanding of biology and medicine.

References

- 1. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the metabolic fate of L-Valine-2-13C in cellular systems.

An In-Depth Technical Guide to the Metabolic Fate of L-Valine-2-13C in Cellular Systems

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in numerous physiological processes, including protein synthesis, energy production, and intercellular signaling.[1] Understanding its metabolic journey within a cell is crucial for research in areas ranging from metabolic disorders to oncology. Stable isotope tracers, such as L-Valine labeled with Carbon-13 (¹³C) at a specific position, are powerful tools for elucidating metabolic pathways and quantifying fluxes.[2] This guide focuses on L-Valine-2-¹³C, where the second carbon atom (the α-carbon) is replaced with its heavy isotope, and details its metabolic fate in cellular systems. By tracing the ¹³C label, researchers can map the flow of valine's carbon backbone through various biochemical reactions.

Core Metabolic Pathways of L-Valine

Once inside the cell, L-Valine-2-¹³C primarily enters two major metabolic routes: protein synthesis and catabolism for energy production.

Incorporation into Protein Synthesis

As a proteinogenic amino acid, a primary fate of L-Valine is its incorporation into newly synthesized proteins. The L-Valine-2-¹³C is charged onto its cognate tRNA by valyl-tRNA synthetase and subsequently incorporated into polypeptide chains during translation. The extent of its incorporation can be quantified by digesting cellular proteins and analyzing the isotopic enrichment of valine residues via mass spectrometry.

Catabolism and Entry into the TCA Cycle

The catabolic pathway for valine is a multi-step process that primarily occurs within the mitochondria. It converts the valine carbon skeleton into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process is crucial for anaplerosis (replenishing TCA cycle intermediates) and energy production.[1][3][4]

The catabolism of L-Valine-2-¹³C begins with transamination, followed by oxidative decarboxylation and a series of subsequent reactions.[4] The ¹³C label at the C-2 position is retained throughout the pathway until it becomes the C-1 carbon of succinyl-CoA.

This anaplerotic entry of valine-derived carbons into the TCA cycle is particularly significant in certain cell types and disease states, such as prostate cancer, where valine catabolism is linked to mitochondrial respiration and lipogenesis.[5][6]

Experimental Design for Isotope Tracing

A typical experiment to trace the metabolic fate of L-Valine-2-¹³C involves several key steps, from cell culture to data analysis.

Experimental Workflow

The general workflow for a stable isotope tracing experiment is outlined below. It begins with culturing cells in a controlled environment, followed by the introduction of the labeled substrate and subsequent analysis of metabolic extracts.

Detailed Experimental Protocol (Generalized)

This protocol provides a template for conducting a ¹³C-valine tracing study in adherent mammalian cells.

-

Cell Seeding and Culture:

-

Seed cells (e.g., prostate cancer cell line PC-3 or astrocytes) in appropriate culture vessels (e.g., 6-well plates).

-

Culture cells in standard growth medium until they reach a desired confluency (typically 70-80%). Ensure cells are in a logarithmic growth phase to maintain active metabolism.

-

-

Isotope Labeling:

-

Prepare a labeling medium that is identical to the standard growth medium but with unlabeled L-Valine replaced by L-Valine-2-¹³C at the same concentration.

-

Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells. This marks time zero (t=0) of the experiment.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[7]

-

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly halt all enzymatic activity (quenching). Place the culture plate on dry ice and aspirate the medium.

-

Immediately add a cold extraction solvent, typically 80% methanol (-80°C), to the cells.

-

Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant, which contains the polar metabolites. This extract is now ready for analysis.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in an appropriate solvent for the chosen analytical platform (e.g., water/acetonitrile for LC-MS).

-